molecular formula C12H17FO3 B042317 1-(2,2-Diethoxyethoxy)-4-fluorobenzene CAS No. 59769-37-8

1-(2,2-Diethoxyethoxy)-4-fluorobenzene

Cat. No. B042317
Key on ui cas rn: 59769-37-8
M. Wt: 228.26 g/mol
InChI Key: HISQDLGUCGVTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04018802

Procedure details

A solution of p-fluorophenol (28.1 g., 0.25 mole) in dimethylformamide (30 ml.) is added dropwise to a suspension of hexane (2 × 30 ml.)-prewashed sodium hydride (50% oil dispersion, 12.5 g., 0.26 mole) in dimethylformamide (120 ml.). The resulting mixture is stirred at room temperature for 10 minutes, treated with bromoacetaldehyde diethylacetal (49.3 g., 0.25 mole), and finally heated on a steam bath for 4 hours. The reaction mixture is allowed to come to room temperature and the precipitated sodium bromide is filtered off. Dimethylformamide is then removed on a rotary evaporator, the oil residue is diluted with acetone (100 ml.) and another quantity of sodium bromide is precipitated which again is removed by filtration. The filtrate is then concentrated on a rotary evaporator leaving an oil residue which is vacuum distilled at 87° C./0.05 mm. to yield the desired product as colorless oil (46.7 g., 0.205 mole, 82%). ir (neat) 3.4~3.5, 6.21, 6.64, 8.00, 8.25, 8.83, 9.32, 12.08, 13.20μ; pmr (CCl4)δ1.17 (6H, t, J=7.5Hz), 3.57 (2H, q, J=7.5Hz), 3.61 (2H, q, J=7.5Hz), 3.85 (2H, d, J=5Hz), 4.68 (1H, t, J=5Hz), 6.6-7.1 (4H, m).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
49.3 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CCCCCC.[H-].[Na+].[CH2:17]([O:19][CH:20]([O:23][CH2:24][CH3:25])[CH2:21]Br)[CH3:18]>CN(C)C=O>[CH2:17]([O:19][CH:20]([O:23][CH2:24][CH3:25])[CH2:21][O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
49.3 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
finally heated on a steam bath for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated sodium bromide is filtered off
CUSTOM
Type
CUSTOM
Details
Dimethylformamide is then removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
the oil residue is diluted with acetone (100 ml.)
CUSTOM
Type
CUSTOM
Details
another quantity of sodium bromide is precipitated which
CUSTOM
Type
CUSTOM
Details
again is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is then concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaving an oil residue which
DISTILLATION
Type
DISTILLATION
Details
distilled at 87° C./0.05 mm

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=C1)F)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.205 mol
AMOUNT: MASS 46.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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